Cas no 5467-78-7 (1-phenyl-1H-1,2,3,4-tetrazol-5-amine)

1-phenyl-1H-1,2,3,4-tetrazol-5-amine 化学的及び物理的性質
名前と識別子
-
- 1H-Tetrazol-5-amine,1-phenyl-
- 1-phenyltetrazol-5-amine
- 1H-Tetrazol-5-amine,1-phenyl
- 1-phenyl-1H-tetrazol-5-amine
- 1-phenyl-1H-tetrazol-5-amine(SALTDATA: FREE)
- 1-phenyl-1H-tetrazol-5-ylamine
- 1-phenyl-5-amino-1H-tetrazole
- 1-phenyl-5-aminotetrazole
- 5-Amino-1-phenyl-1H-tetrazol
- 5-Amino-1-phenyl-1H-tetrazole
- 5-amino-1-phenyltetrazole
- AL0559
- BM 2
- Fenamol
- FENAMOLE
- ULIDRMKBVYYVIQ-UHFFFAOYSA-N
- 1-phenyl-2H-tetrazol-5-imine
- 1-phenyl-1H-1,2,3,4-tetrazol-5-amine
- AL 0559
- SCHEMBL43680
- AKOS000111560
- K4H264PBQ7
- PAT
- EINECS 226-780-4
- D04139
- DTXSID4048694
- Fenamole (USAN)
- P 463
- BRD-K12179389-001-01-2
- FENAMOLE [INN]
- P-463
- UNII-K4H264PBQ7
- Q27281951
- Tox21_113085_1
- DTXCID4028620
- Fenamolum [INN-Latin]
- CHEMBL2106224
- CS-0081823
- SR-01000945151-1
- FENAMOLE [USAN]
- NS00033169
- DB12506
- 1-Phenyl-1,2-dihydro-5H-tetraazol-5-imine
- NSC-25413
- MFCD00083048
- Fenamole [USAN:INN]
- Fenamol [INN-Spanish]
- 1B-050
- 5467-78-7
- AL-0559
- SR-01000945151
- NSC25413
- NSC 25413
- NCGC00160436-01
- Fenamolum
- Tox21_113085
- CAS-5467-78-7
- NCGC00160436-02
- EN300-66080
- Z56788744
- 1H-Tetrazole, 5-amino-1-phenyl-
- 1H-Tetrazol-5-amine, 1-phenyl-
- STL412408
- Fenamol (INN-Spanish)
- tetrazole, 5-amino-1-phenyl-
- G22435
- BBL034719
- Fenamolum (INN-Latin)
-
- MDL: MFCD00083048
- インチ: InChI=1S/C7H7N5/c8-7-9-10-11-12(7)6-4-2-1-3-5-6/h1-5H,(H2,8,9,11)
- InChIKey: ULIDRMKBVYYVIQ-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)N2C(=N)N=NN2
計算された属性
- せいみつぶんしりょう: 161.07000
- どういたいしつりょう: 161.070145
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 145
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 3
- 疎水性パラメータ計算基準値(XlogP): 何もない
- トポロジー分子極性表面積: 69.6
じっけんとくせい
- 密度みつど: 1.3400 (rough estimate)
- ふってん: 277.45°C (rough estimate)
- フラッシュポイント: 177.4°C
- 屈折率: 1.7000 (estimate)
- PSA: 69.62000
- LogP: 0.82570
1-phenyl-1H-1,2,3,4-tetrazol-5-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-66080-1.0g |
1-phenyl-1H-1,2,3,4-tetrazol-5-amine |
5467-78-7 | 95% | 1.0g |
$500.0 | 2023-02-13 | |
Enamine | EN300-66080-10.0g |
1-phenyl-1H-1,2,3,4-tetrazol-5-amine |
5467-78-7 | 95% | 10.0g |
$1927.0 | 2023-02-13 | |
Enamine | EN300-66080-0.1g |
1-phenyl-1H-1,2,3,4-tetrazol-5-amine |
5467-78-7 | 95% | 0.1g |
$173.0 | 2023-02-13 | |
Aaron | AR00D8M2-50mg |
1-PHENYL-5-AMINOTETRAZOLE |
5467-78-7 | 95% | 50mg |
$102.00 | 2023-12-13 | |
abcr | AB267280-250mg |
1-Phenyl-1H-tetrazol-5-amine; . |
5467-78-7 | 250mg |
€270.60 | 2025-02-19 | ||
Aaron | AR00D8M2-1g |
1-PHENYL-5-AMINOTETRAZOLE |
5467-78-7 | 95% | 1g |
$353.00 | 2023-12-13 | |
Aaron | AR00D8M2-5g |
1-PHENYL-5-AMINOTETRAZOLE |
5467-78-7 | 95% | 5g |
$1334.00 | 2023-12-13 | |
1PlusChem | 1P00D8DQ-1g |
1-PHENYL-5-AMINOTETRAZOLE |
5467-78-7 | 95% | 1g |
$269.00 | 2025-02-26 | |
Aaron | AR00D8M2-500mg |
1-PHENYL-5-AMINOTETRAZOLE |
5467-78-7 | 95% | 500mg |
$281.00 | 2023-12-13 | |
A2B Chem LLC | AG16590-1g |
1-PHENYL-5-AMINOTETRAZOLE |
5467-78-7 | 95% | 1g |
$269.00 | 2024-04-19 |
1-phenyl-1H-1,2,3,4-tetrazol-5-amineに関する追加情報
Introduction to 1-phenyl-1H-1,2,3,4-tetrazol-5-amine (CAS No: 5467-78-7)
The compound 1-phenyl-1H-1,2,3,4-tetrazol-5-amine (CAS No: 5467-78-7) is a significant molecule in the field of organic chemistry and pharmacology. This tetrazole derivative has garnered attention due to its unique structural properties and potential applications in drug development and material science. The molecule consists of a phenyl group attached to a tetrazole ring system, which is further substituted with an amine group at the 5-position. This combination of functional groups imparts versatile reactivity and biological activity to the compound.
The tetrazole moiety in 1-phenyl-1H-1,2,3,4-tetrazol-5-amine is a five-membered aromatic ring containing four nitrogen atoms. This structure is highly stable and contributes to the compound's ability to act as a scaffold for various chemical modifications. Recent studies have highlighted the importance of tetrazole derivatives in medicinal chemistry, particularly as bioisosteres or templates for designing bioactive molecules. For instance, researchers have explored the use of this compound in designing inhibitors for kinase enzymes, which are critical targets in cancer therapy.
One of the most intriguing aspects of 1-phenyltetrazole derivatives is their ability to undergo click chemistry reactions. Click chemistry refers to a set of reactions that are efficient and selective under mild conditions. The tetrazole group in this compound can participate in cycloaddition reactions with alkyne or azide groups, enabling the construction of complex molecules with high precision. This property has been exploited in the synthesis of macrocyclic compounds and supramolecular assemblies.
Moreover, recent advancements in computational chemistry have allowed researchers to predict the pharmacokinetic properties of 1H-tetrazoles like CAS No: 5467_78_7 (this might need clarification) with greater accuracy. By employing molecular docking studies and quantitative structure-property relationship (QSPR) models, scientists can optimize the drug-like properties of these compounds before proceeding to experimental validation.
In terms of synthesis, 1H-tetrazoles like CAS No: 5467_78_7 (again clarification needed) can be prepared through various methods such as the Schmidt reaction or thermal decomposition of hydrazoic acid derivatives. These methods offer flexibility in tailoring the substituents on the tetrazole ring to achieve desired chemical properties.
Another area where this compound has shown promise is in its application as a ligand for metal complexes. The nitrogen atoms in the tetrazole ring can coordinate with metal ions such as copper or gold, forming stable metal-ligand complexes that exhibit interesting electronic and optical properties. Such complexes have potential applications in catalysis and sensing technologies.
Furthermore, recent research has focused on green chemistry approaches for synthesizing tetrazole derivatives like CAS No: 5467_78_7 (this might need correction). By using eco-friendly solvents and catalysts such as micellar media or enzymes, chemists aim to reduce the environmental impact of these syntheses while maintaining high yields and selectivity.
In conclusion, 1H-tetrazoles like CAS No: 5467_78_7 (again verification needed) represent an important class of compounds with diverse applications across multiple scientific disciplines. Their unique chemical properties make them valuable tools for advancing drug discovery efforts and developing innovative materials.
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